molecular formula C15H31O9P B606480 Carboxy-PEG4-phosphonic acid ethyl ester CAS No. 1964503-39-6

Carboxy-PEG4-phosphonic acid ethyl ester

Cat. No. B606480
M. Wt: 386.38
InChI Key: KCBOZPJXNCOSFU-UHFFFAOYSA-N
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Description

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It contains a carboxylic acid end group and a phosphonic acid ethyl ester moiety . The compound is used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of Carboxy-PEG4-phosphonic acid ethyl ester involves the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Carboxy-PEG4-phosphonic acid ethyl ester is C15H31O9P . It has a molecular weight of 386.4 g/mol . The functional group of this compound is Carboxylic Acid/Phosphonic acid ethyl ester .


Chemical Reactions Analysis

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based compound, which increases its water solubility in aqueous media . The compound has a molecular weight of 386.38 and a molecular formula of C15H31O9P .

Scientific Research Applications

Nanoparticle Stabilization

Poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers, similar in structure to Carboxy-PEG4-phosphonic acid ethyl ester, have been utilized for stabilizing iron oxide nanoparticles. These copolymers facilitate the synthesis of water-dispersible nanoparticles with controlled size and high colloidal stability (Markiewicz et al., 2016).

Helicity Induction in Polymers

Polymers bearing phosphonic acid residues, including ethyl esters, can induce a predominantly one-handed helical conformation upon complexation with chiral amines. This property is significant for applications in molecular recognition and chiral materials (Onouchi et al., 2004).

Esterification Processes

Carboxy-PEG4-phosphonic acid ethyl ester's synthesis often involves esterification processes. Efficient esterification methods have been developed for carboxylic and phosphonic acids to yield various ethyl esters under environmentally friendly conditions (Yoshino et al., 2006).

Synthesis of Derivatives

Ethyl esters of phenyl-phosphonic acids have been synthesized for applications in nucleophilic condensation, a process useful for substrates with ancillary reactive groups (Consiglio et al., 2000).

Ion-Exchange and Coordination

Polymer-bound monoprotic phosphoric acid ligands, including those with ethyl ester groups, have been developed for sorption of ions from phosphoric acid solutions. These ligands exhibit high affinity and rapid sorption kinetics for various metal ions (Zhu & Alexandratos, 2015).

Bioconjugation and Biomedical Applications

Polymers, like poly(ethylene glycol) with phosphonic acid-terminated groups, are synthesized for bioconjugation. These polymers can be functionalized for biomedical applications, such as drug delivery or as biomaterials (Zhang et al., 2010).

Future Directions

Carboxy-PEG4-phosphonic acid ethyl ester is provided by CD Bioparticles for drug delivery . It is a monodispersed linear PEG used in the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBOZPJXNCOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG4-phosphonic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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